1-(2,3-Dimethylphenyl)-3-(1-phenylethyl)urea
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Overview
Description
1-(2,3-Dimethylphenyl)-3-(1-phenylethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 2,3-dimethylphenyl and a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-3-(1-phenylethyl)urea typically involves the reaction of 2,3-dimethylaniline with 1-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods are designed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-3-(1-phenylethyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-3-(1-phenylethyl)urea
- 1-(2,3-Dimethylphenyl)-3-(1-methylpropyl)urea
- 1-(3,4-Dimethylphenyl)-3-(1-phenylethyl)urea
Uniqueness
1-(2,3-Dimethylphenyl)-3-(1-phenylethyl)urea is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-7-11-16(13(12)2)19-17(20)18-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWFYBQAFHADQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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